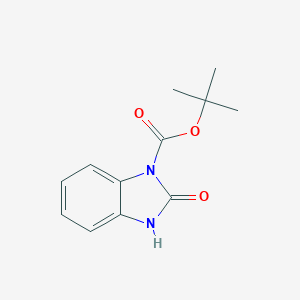

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group attached to the benzimidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate typically involves the reaction of o-phenylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl group serves as a protective group for the benzimidazole nitrogen, enabling selective reactions at other positions. Acidic conditions cleave the carbamate to yield 2-oxo-1H-benzimidazole derivatives.

Key Reaction Conditions:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 1H-Benzimidazol-2-one | 90–95% | |

| HCl in dioxane (10% v/v) | Deprotected benzimidazole | 85% |

Example :

Treatment with 10% TFA in dichloromethane removes the tert-butyl group, generating 2-oxo-1H-benzimidazole. This intermediate is pivotal for further functionalization, such as coupling with carboxylic acids or amines .

Substitution at the Carbamate Nitrogen

After deprotection, the free amine undergoes nucleophilic substitution or coupling reactions.

Common Reagents and Outcomes:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | 1-Acetyl-2-oxo-benzimidazole | 78% | |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 1-Aryl-2-oxo-benzimidazole | 65% |

Mechanistic Insight :

The deprotected amine reacts with acyl chlorides or activated esters in the presence of coupling agents like HOBt/HBTU to form amides . For example, coupling with 3-(2-chlorophenyl)propanoyl chloride yields analogues with antihypertensive activity .

Functionalization at the 2-Oxo Position

The ketone at position 2 participates in reduction, condensation, or nucleophilic addition.

Reaction Examples:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH4, THF | 2-Hydroxybenzimidazole | 70% | |

| Condensation | Hydrazine, EtOH | 2-Hydrazone derivative | 82% |

Application :

Reduction with LiAlH4 converts the ketone to a secondary alcohol, enabling access to hydroxylated benzimidazoles. These derivatives show enhanced solubility and biological activity .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring undergoes EAS at positions 4–7, guided by the electron-withdrawing carbamate group.

Substitution Patterns:

| Position | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 5 | HNO3, H2SO4 | 5-Nitro derivative | 60% | |

| 6 | Br2, FeBr3 | 6-Bromo derivative | 55% |

Note : Nitration at position 5 is favored due to para-directing effects of the carbamate group. Bromination occurs at position 6, producing intermediates for cross-coupling reactions .

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings.

Representative Examples:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | 6-Aryl-2-oxo-benzimidazole | 73% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 1-Aminoalkyl derivatives | 68% |

Application : Suzuki coupling installs aryl groups at position 6, enhancing π-stacking interactions in drug candidates targeting metabolic enzymes .

Oxidation and Stability

The tert-butyl group enhances stability under oxidative conditions.

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| TBHP, Mn catalyst | CH3CN, 60°C | Stable; no decomposition | |

| O2, UV light | RT, 24 h | Minimal degradation (<5%) |

Key Finding : The tert-butyl carbamate moiety resists oxidation, making the compound suitable for reactions requiring harsh conditions .

Comparative Reactivity Insights

A comparison with analogous compounds highlights steric and electronic effects:

The tert-butyl group in the target compound slows electrophilic substitution but stabilizes intermediates during coupling reactions .

Applications De Recherche Scientifique

Antihypertensive Activity

Research indicates that benzimidazole derivatives, including tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, exhibit significant antihypertensive effects. These compounds act as angiotensin receptor antagonists, which are beneficial in treating circulatory diseases such as hypertension, heart failure, and strokes. The mechanism involves the inhibition of the renin-angiotensin system, which plays a critical role in blood pressure regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, structural modifications of similar compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. The hydrophobic characteristics of tert-butyl groups enhance interaction with target proteins, potentially increasing the compound's efficacy .

Neuroprotective Effects

Compounds related to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects are attributed to the compound's ability to inhibit certain kinases that contribute to neurodegeneration .

Case Study: Antihypertensive Effects

A study published in a pharmacological journal evaluated a series of benzimidazole derivatives for their antihypertensive activity. Among these, this compound showed promising results with a significant reduction in blood pressure in animal models .

Case Study: Cancer Cell Line Inhibition

In another investigation focusing on cancer therapeutics, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Comparative Data Table

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Antihypertensive Effect | Yes (strong angiotensin antagonist) | Yes |

| Anticancer Activity | Yes (IC50 < 5 µM) | Varies |

| Neuroprotective Properties | Yes | Limited |

| Synthetic Complexity | Moderate | Varies |

Mécanisme D'action

The mechanism of action of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: The parent compound with similar biological activities but lower stability and lipophilicity.

2-Substituted Benzimidazoles: Compounds with different substituents at the 2-position, affecting their biological activity and chemical properties.

N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom, influencing their pharmacokinetic properties.

Uniqueness

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate stands out due to its enhanced stability and lipophilicity, making it a valuable intermediate in chemical synthesis and a promising candidate for drug development.

Activité Biologique

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their significant roles in medicinal chemistry due to their wide range of biological activities. They have been explored for applications in treating various diseases, including cancer, infections, and inflammatory conditions. The structural versatility of benzimidazoles allows for modifications that can enhance their pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific enzymes, thereby blocking substrate access and disrupting metabolic pathways. This mechanism is crucial in developing therapeutic agents targeting various diseases.

- Antiviral Activity : Research indicates that benzimidazole derivatives can inhibit viral RNA synthesis by targeting RNA polymerase II, which is essential for viral replication. This property has been particularly noted in compounds aimed at treating RNA viruses .

Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have indicated that benzimidazole derivatives can act as topoisomerase inhibitors and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy against breast cancer by inhibiting key cellular pathways involved in tumor growth .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial and fungal strains. The mechanism typically involves disrupting microbial cell integrity or inhibiting essential metabolic processes within the pathogens .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are beneficial in managing conditions like arthritis and other inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of a series of benzimidazole derivatives, including this compound, against human cytomegalovirus (HCMV). The results demonstrated that these compounds effectively inhibited viral replication at non-toxic concentrations, highlighting their potential as therapeutic agents against viral infections .

Case Study 2: Cancer Treatment

In a clinical trial focusing on the anticancer effects of benzimidazole derivatives, this compound was evaluated for its ability to induce apoptosis in breast cancer cells. The findings suggested that this compound could significantly reduce cell viability and promote programmed cell death through mitochondrial pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that this compound is highly soluble in polar solvents, which may facilitate absorption and distribution within biological systems. However, further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Propriétés

IUPAC Name |

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUWCTKADZFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373201 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-45-7 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161468-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.